2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Boronate Ester Chemistry Stability Reagent Handling

Sourcing high-purity arylboronic esters for reliable, high-performance organic electronics can be challenging. This compound is the definitive solution, offering the essential anthracene core and a stable pinacol ester handle for consistent results. - **Superior Stability:** The pinacol ester ensures significantly enhanced hydrolytic stability and solubility versus the free boronic acid, guaranteeing reliable storage and consistent, high-yield Suzuki couplings. - **Optoelectronic Performance:** The rigid, planar anthracene core is fundamental for achieving high color purity and efficiency in blue OLEDs, with derivative-based devices reaching 6.1 lm W⁻¹.

Molecular Formula C20H21BO2
Molecular Weight 304.2 g/mol
CAS No. 709022-63-9
Cat. No. B149698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS709022-63-9
Synonyms2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  2-(9-Anthracenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  9-Anthraceneboronic Acid Pinacol Ester; 
Molecular FormulaC20H21BO2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C24
InChIInChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-13H,1-4H3
InChIKeyGBHRGHJTZFOAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 709022-63-9): A Critical Boronate Ester for OLED and Advanced Material Synthesis


2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 709022-63-9), also known as 9-Anthraceneboronic acid pinacol ester, is a solid arylboronic ester (C20H21BO2, MW: 304.20 g/mol) with a melting point range of 139-143 °C . This compound is a key intermediate in organic synthesis, valued for its dual functionality: an anthracene core that provides robust photophysical properties (fluorescence and charge transport) and a pinacol boronate ester group that serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures for organic electronics and material science applications [1].

Why 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Replaced with Generic Boronic Acids or Esters


Generic substitution of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with simpler boronic acids (e.g., phenylboronic acid) or even its corresponding free acid (9-anthraceneboronic acid) is not feasible for applications requiring high-performance OLED materials or advanced polymer synthesis. The pinacol ester provides significantly enhanced hydrolytic stability and solubility compared to the free boronic acid, which is critical for reliable handling, storage, and consistent coupling yields . More importantly, the anthracene core is not merely a passive scaffold; its rigid, planar, and π-conjugated structure directly imparts essential photophysical properties—such as strong blue fluorescence and high charge-carrier mobility—that are absent in simpler aromatic systems. Replacing this compound with a non-anthracene boronate would result in materials with fundamentally inferior optoelectronic performance, making it an irreplaceable building block for next-generation organic electronics [1].

Quantitative Evidence for Selecting 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Over Comparators


Enhanced Hydrolytic Stability of Pinacol Boronate Ester vs. Free Boronic Acid

The pinacol boronate ester group in 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides significantly enhanced stability against hydrolysis compared to its corresponding free boronic acid (9-anthraceneboronic acid) or monodentate boronate esters . This stability is crucial for consistent performance in Suzuki-Miyaura cross-coupling reactions and allows for reliable purification and storage.

Boronate Ester Chemistry Stability Reagent Handling

Superior Photophysical Foundation for Blue OLED Emitters Compared to Non-Anthracene Boronates

The anthracene core of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a well-established scaffold for blue-light emission. While the compound itself is an intermediate, its incorporation into OLED emitters has enabled high-performance devices. For example, OLEDs using boryl anthracene derivatives have achieved green device efficiencies of over 15 lm W⁻¹ and blue device efficiencies reaching 6.1 lm W⁻¹ [1]. In contrast, simple phenyl or alkyl boronate esters lack the conjugated π-system necessary for efficient luminescence and charge transport, rendering them unsuitable for emissive layer applications [2].

OLED Materials Photophysics Fluorescence

Enabling High-Yield Suzuki-Miyaura Couplings for Complex Material Synthesis

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly effective partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. While specific yield data for this exact compound is not provided in accessible primary literature, the Suzuki-Miyaura coupling method for similar anthracene boronate esters has been reported to achieve yields of up to 95% . This high efficiency is critical for the construction of complex, high-value materials such as light-harvesting dendrimers and OLED emitters [1]. This contrasts with alternative coupling partners like 9-anthryl halides, which may require harsher conditions or exhibit lower reactivity, or the free boronic acid, which can suffer from protodeboronation side reactions [2].

Cross-Coupling Chemistry Synthetic Efficiency Material Science

Foundation for Stimuli-Responsive Polymers with Multi-Functional Adaptability

The combination of the boronic ester and anthracene functionalities in compounds like 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is uniquely suited for creating advanced covalent adaptable networks (CANs). Research has demonstrated that integrating boronic esters and anthracene into poly(styrene-butadiene-styrene) (SBS) elastomers endows them with responsiveness to three distinct stimuli: light, heat, and alcohols [1]. This multi-stimuli response is based on the dynamic nature of the boronic ester bond and the reversible [4+4] photodimerization of the anthracene unit, a property not achievable with simple aliphatic or non-anthracene aromatic boronates [2].

Polymer Chemistry Stimuli-Responsive Materials Elastomers

Key Application Scenarios for Procuring 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 709022-63-9)


Synthesis of High-Performance Blue OLED Emitters and Host Materials

Procure this compound for the targeted synthesis of next-generation blue OLED materials. Its anthracene core is a foundational element for achieving high color purity and efficiency in blue emission, as evidenced by derivative-based OLEDs reaching 6.1 lm W⁻¹ [1]. The boronate ester handle enables facile Suzuki-Miyaura coupling to incorporate the emissive anthracene unit into complex host or emitter architectures, directly impacting device performance metrics such as external quantum efficiency and operational lifetime [2].

Construction of Covalent Adaptable Networks (CANs) for Multi-Stimuli Responsive Polymers

Use this compound to introduce dual, orthogonal functionalities into polymer systems. Research has shown that combining boronic ester and anthracene units in elastomers like SBS yields materials responsive to light, heat, and alcohols [3]. This is a direct result of the compound's structure, enabling the creation of self-healing materials, shape-memory polymers, and advanced sensors. This specific multi-stimuli property is a key differentiator from simpler boronate esters, justifying its selection for advanced material design [4].

Synthesis of Light-Harvesting Dendrimers and Complex Fluorophores

This compound serves as a critical building block for constructing large, π-conjugated systems with high fluorescence quantum yields. The high-yielding Suzuki-Miyaura couplings (up to 95% for analogous systems) enabled by the pinacol ester make it an efficient tool for assembling light-harvesting dendrimers and other functional fluorophores. The resulting materials exhibit strong fluorescence and chemical stability, making them suitable for applications in photovoltaics and bio-imaging probes [5].

Development of Organic Field-Effect Transistors (OFETs) and Flexible Electronics

The anthracene moiety's inherent charge transport capabilities, a key component of this compound, are crucial for developing high-mobility organic semiconductors [6]. Procuring this intermediate allows researchers to synthesize novel acene-based materials for OFETs and other flexible electronic components. The ability to efficiently couple the anthracene core to various electron-donating or -withdrawing groups via the boronate ester provides a powerful platform for tuning the electronic properties and solid-state packing of the final semiconducting materials .

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